molecular formula C21H18ClN3O2S B12036520 (5E)-2-(4-butoxyphenyl)-5-(2-chlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-2-(4-butoxyphenyl)-5-(2-chlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12036520
M. Wt: 411.9 g/mol
InChI Key: QRUDQCYRNUJAGP-QGOAFFKASA-N
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Description

“(5E)-2-(4-butoxyphenyl)-5-(2-chlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a complex organic compound with a fascinating structure. Let’s break it down:

  • The core structure consists of a thiazolo-triazolone scaffold, which incorporates both a thiazole ring and a triazole ring.
  • The substituents on this core include a butoxyphenyl group (C₄H₉O) and a chlorobenzylidene group (C₇H₅Cl).

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate precursors under specific conditions. Unfortunately, detailed step-by-step procedures are scarce in the literature.

Industrial Production: The industrial-scale production of “(5E)-2-(4-butoxyphenyl)-5-(2-chlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” likely involves optimization of existing methods. proprietary information often restricts access to such details.

Chemical Reactions Analysis

Reactivity: This compound can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Reduction processes could modify the substituents or the core structure.

    Substitution: Substituents can be replaced by other groups, affecting the compound’s properties.

Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.

Major Products: The major products resulting from these reactions would vary based on the specific reaction pathway and conditions applied.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Researchers explore its reactivity and use it as a building block for more complex molecules.

    Medicinal Chemistry: Investigations into potential drug candidates.

Biology and Medicine:

    Biological Activity: Studies assess its effects on biological systems.

    Drug Discovery: Screening for pharmacological activity.

Industry:

    Materials Science:

    Agrochemicals: Exploration for pesticidal or herbicidal properties.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While detailed comparisons are challenging due to limited data, researchers may compare it to related thiazole-containing compounds

: Example structure: PubChem : Thiazole ring: Wikipedia : Triazole ring: Wikipedia : Butoxyphenyl group: PubChem : Chlorobenzylidene group: PubChem

Properties

Molecular Formula

C21H18ClN3O2S

Molecular Weight

411.9 g/mol

IUPAC Name

(5E)-2-(4-butoxyphenyl)-5-[(2-chlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H18ClN3O2S/c1-2-3-12-27-16-10-8-14(9-11-16)19-23-21-25(24-19)20(26)18(28-21)13-15-6-4-5-7-17(15)22/h4-11,13H,2-3,12H2,1H3/b18-13+

InChI Key

QRUDQCYRNUJAGP-QGOAFFKASA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=CC=C4Cl)/SC3=N2

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4Cl)SC3=N2

Origin of Product

United States

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